molecular formula C13H17N3O2 B2689746 N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide CAS No. 941945-92-2

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide

Cat. No. B2689746
CAS RN: 941945-92-2
M. Wt: 247.298
InChI Key: WEAHLBAPZBDCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential anticancer activity by inducing selective nucleolar stress and apoptosis in cancer cells.

Mechanism of Action

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the downregulation of ribosomal RNA synthesis and subsequent nucleolar stress, which triggers the activation of p53 and the induction of apoptosis. This compound has also been shown to have activity against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to induce selective nucleolar stress and apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. This compound has been shown to have activity against a broad range of cancer types, including breast, ovarian, lung, and prostate cancer.

Advantages and Limitations for Lab Experiments

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide has several advantages as a research tool. It has been extensively studied for its potential anticancer activity and has been shown to have activity against a broad range of cancer types. It has also been shown to selectively induce nucleolar stress and apoptosis in cancer cells, while sparing normal cells. However, this compound has some limitations as a research tool. It is a relatively new compound and its long-term safety profile is not yet fully understood. It also has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide. One area of focus is the development of combination therapies that can enhance its anticancer activity. Another area of focus is the development of more potent and selective RNA polymerase I inhibitors. Additionally, there is interest in exploring the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, there is interest in further understanding the mechanism of action of this compound, particularly its effects on cancer stem cells.

Synthesis Methods

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide can be synthesized using a multi-step process that involves the reaction of cyclopropylamine with 4-(dimethylamino)benzaldehyde to form an imine intermediate. The imine intermediate is then reacted with oxalyl chloride to form the oxalamide product. The final product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide has been extensively studied for its potential anticancer activity. It has been shown to selectively induce nucleolar stress and apoptosis in cancer cells by inhibiting RNA polymerase I transcription. This leads to the downregulation of ribosomal RNA synthesis and subsequent nucleolar stress, which triggers the activation of p53 and the induction of apoptosis. This compound has been shown to have activity against a broad range of cancer types, including breast, ovarian, lung, and prostate cancer.

properties

IUPAC Name

N-cyclopropyl-N'-[4-(dimethylamino)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-16(2)11-7-5-10(6-8-11)15-13(18)12(17)14-9-3-4-9/h5-9H,3-4H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAHLBAPZBDCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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